
4-Bromobenzaldehyd-Dimethylacetal
Übersicht
Beschreibung
4-Bromobenzaldehyde dimethyl acetal (4-BBDA) is a versatile organic compound extensively utilized in diverse scientific research fields . This compound consists of a benzene-derived aldehyde with a bromine atom substitution at the 4-position and a dimethyl acetal group attached . It serves multiple roles, functioning as a reagent, catalyst, ligand, and building block for synthesizing various organic compounds .
Synthesis Analysis
4-Bromobenzaldehyde diethyl acetal can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of triethylamine and titanium chloride .Molecular Structure Analysis
The molecular formula of 4-Bromobenzaldehyde dimethyl acetal is C9H11BrO2 . The SMILES string representation is COC(OC)c1ccc(Br)cc1 .Chemical Reactions Analysis
In organic synthesis, 4-Bromobenzaldehyde dimethyl acetal serves as a nucleophile, initiating covalent bond formation by reacting with electrophiles . It also finds extensive use in organic synthesis, catalysis, and materials science .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde dimethyl acetal is a colorless liquid that exhibits excellent solubility in numerous organic solvents . It has a molecular weight of 231.09 , a boiling point of 94 °C/3.3 mmHg , and a specific gravity of 1.39 . The refractive index is 1.53 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-BBDA ist ein wertvolles Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Es dient als Vorläufer für die Synthese verschiedener aromatischer Verbindungen aufgrund der Anwesenheit der reaktiven Aldehydgruppe und des Bromatoms, das weitere Transformationen eingehen kann .
Anwendung::- Synthese von Glycopyranosiden: Bei der Synthese von Alpha- und Beta-C-Aryl-Delta(2)-Glycopyranosiden spielt 4-BBDA eine entscheidende Rolle bei der Bildung von glykosidischen Bindungen, die in der Kohlenhydratchemie essentiell sind .
Katalyse
In der Katalyse zeigt 4-BBDA seine Vielseitigkeit, indem es als Ligand fungiert, der an Metallzentren binden und wichtige Kupplungsreaktionen wie die Suzuki-Miyaura-Kupplung ermöglichen kann .
Anwendung::- Suzuki-Miyaura-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen und ist in der pharmazeutischen Industrie grundlegend für die Herstellung von Biarylverbindungen. Die Rolle von 4-BBDA in diesem Prozess ist entscheidend für die Synthese verschiedener Arzneimittelmoleküle .
Materialwissenschaft
4-BBDA dient als Monomer in der Materialwissenschaft und trägt zur Entwicklung neuer Polymere und Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien bei .
Anwendung::- Polymersynthese: Als Baustein ist 4-BBDA an der Synthese von Polymeren beteiligt, die einzigartige elektrische oder mechanische Eigenschaften aufweisen könnten, was es für Materialinnovationen bedeutsam macht .
Pharmazeutische Forschung
Die pharmazeutische Industrie profitiert von 4-BBDA, da es zur Herstellung von Zwischenprodukten verwendet wird, die weiter zu pharmazeutischen Wirkstoffen (APIs) verarbeitet werden .
Anwendung::- Arzneimittelzwischenprodukte: Es ist entscheidend für die Herstellung von Zwischenprodukten für Medikamente, die verschiedene Krankheiten behandeln, und unterstreicht seine Bedeutung in der medizinischen Chemie .
Pestizidentwicklung
Die Rolle von 4-BBDA bei der Synthese von Pestiziden ist bemerkenswert. Es hilft, Verbindungen zu schaffen, die Nutzpflanzen vor Schädlingen schützen und so die landwirtschaftliche Produktivität unterstützen .
Anwendung::- Pestizidsynthese: Die Verbindung wird zur Synthese von Pestizidzwischenprodukten verwendet und trägt zur Entwicklung effektiverer und sichererer Schädlingsbekämpfungslösungen bei .
Farbstoffherstellung
In der Farbstoffindustrie wird 4-BBDA zur Synthese von Verbindungen verwendet, die die Grundlage für verschiedene Farbstoffe, Pigmente und Farbmittel bilden .
Anwendung::Wirkmechanismus
Target of Action
4-Bromobenzaldehyde dimethyl acetal is a versatile compound that serves multiple roles in organic synthesis . It functions as a nucleophile , initiating covalent bond formation by reacting with electrophiles . In catalysis, it assumes a ligand role , binding to metal centers and stabilizing the transition state of reactions .
Mode of Action
As a nucleophile, 4-Bromobenzaldehyde dimethyl acetal donates an electron pair to an electrophile to form a chemical bond . This interaction leads to the formation of new compounds. In the presence of a metal catalyst, it can bind to the metal center, facilitating various reactions by stabilizing the transition state .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromobenzaldehyde dimethyl acetal depend on its application. It is known to participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its solubility in numerous organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Bromobenzaldehyde dimethyl acetal’s action depend on its specific use. In organic synthesis, it facilitates the linkage with other molecules to form polymers or diverse materials .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Bromobenzaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can act as a nucleophile in reactions with electrophiles, leading to the formation of covalent bonds. Additionally, it serves as a ligand in catalytic processes, stabilizing transition states and enhancing reaction rates .
Cellular Effects
The effects of 4-Bromobenzaldehyde dimethyl acetal on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, its interaction with cellular proteins can impact gene expression, either upregulating or downregulating the transcription of target genes .
Molecular Mechanism
At the molecular level, 4-Bromobenzaldehyde dimethyl acetal exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzaldehyde dimethyl acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or adverse conditions can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Bromobenzaldehyde dimethyl acetal vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At high doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
4-Bromobenzaldehyde dimethyl acetal is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These interactions can have downstream effects on cellular metabolism, impacting overall cellular function .
Transport and Distribution
The transport and distribution of 4-Bromobenzaldehyde dimethyl acetal within cells and tissues are crucial for its biological activity. The compound can be transported across cellular membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution pattern can influence the compound’s activity and its interaction with target biomolecules .
Subcellular Localization
4-Bromobenzaldehyde dimethyl acetal exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can enhance its interaction with specific biomolecules and influence its overall biological activity .
Eigenschaften
IUPAC Name |
1-bromo-4-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGPDYMFEHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350882 | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24856-58-4 | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
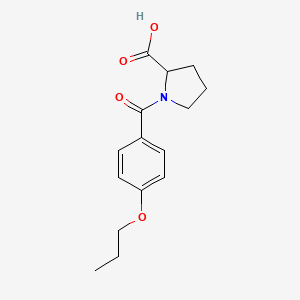
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
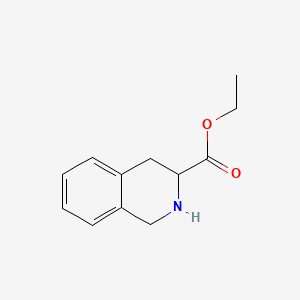
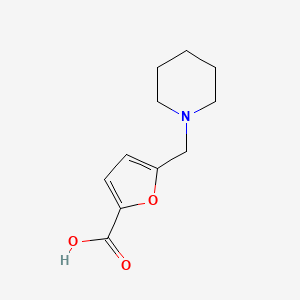
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
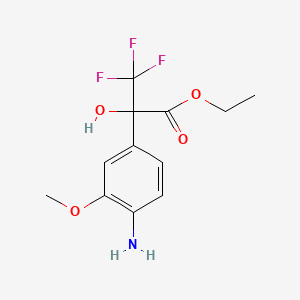
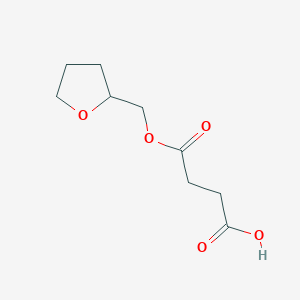

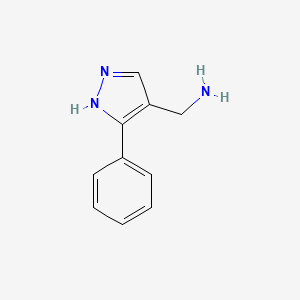
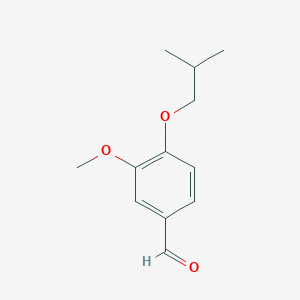
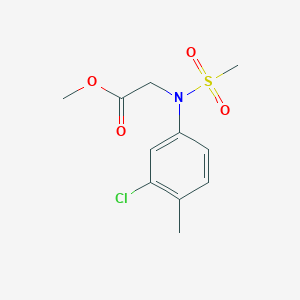
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
